2,4-Diethoxybenzo[d]oxazole
Description
Structure
2D Structure
3D Structure
Properties
Molecular Formula |
C11H13NO3 |
|---|---|
Molecular Weight |
207.23 g/mol |
IUPAC Name |
2,4-diethoxy-1,3-benzoxazole |
InChI |
InChI=1S/C11H13NO3/c1-3-13-8-6-5-7-9-10(8)12-11(15-9)14-4-2/h5-7H,3-4H2,1-2H3 |
InChI Key |
KBYZVTJWCBQXJZ-UHFFFAOYSA-N |
Canonical SMILES |
CCOC1=CC=CC2=C1N=C(O2)OCC |
Origin of Product |
United States |
Theoretical and Computational Investigations of 2,4 Diethoxybenzo D Oxazole
Quantum Chemical Calculations for Molecular Structure and Reactivity
Density Functional Theory (DFT) Studies of Geometric and Electronic Structures
No specific DFT studies on the geometric and electronic structure of 2,4-Diethoxybenzo[d]oxazole have been found in the searched literature. Such studies would typically involve geometry optimization to determine bond lengths, bond angles, and dihedral angles, as well as analysis of the frontier molecular orbitals (HOMO and LUMO) to understand its electronic properties.
Conformational Analysis and Potential Energy Surfaces
There is no available research on the conformational analysis or potential energy surfaces of this compound. This type of study would be essential to identify the most stable conformations of the molecule, particularly concerning the orientation of the two ethoxy groups.
Analysis of Charge Distribution and Reactivity Indices
A specific analysis of the charge distribution, such as Mulliken or Natural Bond Orbital (NBO) population analysis, and the calculation of reactivity indices (e.g., chemical hardness, softness, and electrophilicity) for this compound are not present in the available literature. These analyses would provide insight into the molecule's reactivity and potential sites for electrophilic and nucleophilic attack.
Aromaticity and Electronic Delocalization Studies
No studies dedicated to the aromaticity and electronic delocalization of the benzoxazole (B165842) ring system in this compound were identified. Such investigations would typically use methods like Nucleus-Independent Chemical Shift (NICS) or the Harmonic Oscillator Model of Aromaticity (HOMA) to quantify the aromatic character of the fused ring system.
Spectroscopic Property Prediction through Computational Models
Simulated Infrared (IR) and Raman Spectra
Computational predictions of the Infrared (IR) and Raman spectra for this compound are not available. These simulations, usually performed using DFT, would provide theoretical vibrational frequencies and intensities, which are invaluable for interpreting experimental spectroscopic data.
Computed Nuclear Magnetic Resonance (NMR) Chemical Shifts
Computational methods are frequently employed to predict the Nuclear Magnetic Resonance (NMR) spectra of organic molecules, including benzoxazole derivatives. nih.gov These predictions for this compound are based on the distinct electronic environments of its hydrogen (¹H) and carbon (¹³C) atoms. The chemical shifts are influenced by the electron-donating effects of the ethoxy groups and the aromatic benzoxazole core.
The ¹H-NMR spectrum is predicted to show characteristic signals for the aromatic protons on the benzene (B151609) ring, with their specific shifts determined by the positions of the two ethoxy groups. Additionally, the ethoxy substituents will produce distinct signals: a quartet for the methylene (B1212753) (-CH2-) protons and a triplet for the methyl (-CH3) protons, arising from spin-spin coupling with each other. jbarbiomed.com
In the ¹³C-NMR spectrum, separate signals are anticipated for each carbon atom in the benzoxazole ring system, with the carbons directly bonded to the oxygen and nitrogen atoms of the oxazole (B20620) ring and the oxygen atoms of the ethoxy groups showing characteristic downfield shifts. nih.govjbarbiomed.com The methylene and methyl carbons of the ethoxy groups will also have distinct and predictable chemical shifts. jbarbiomed.com
Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound
| Atom Type | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |
|---|---|---|
| Aromatic Protons | 6.8 - 8.0 | 110 - 151 |
| Oxazole Proton (if present) | ~8.1 | Not Applicable |
| Methylene (-OCH2CH3) | ~4.1 (quartet) | ~64 |
| Methyl (-OCH2CH3) | ~1.4 (triplet) | ~15 |
Prediction of Ultraviolet-Visible (UV-Vis) Absorption and Emission Properties
Theoretical calculations, such as Time-Dependent Density Functional Theory (TD-DFT), are utilized to predict the electronic absorption and emission properties of benzoxazole derivatives. nih.govbeilstein-journals.org These compounds are known to absorb ultraviolet (UV) radiation, with some derivatives showing absorption in the UVA (320-400 nm) and UVB (290-320 nm) ranges. scielo.brsemanticscholar.org
For this compound, computational models predict that the primary absorption bands in the UV-Vis spectrum arise from π→π* electronic transitions within the conjugated aromatic system. The presence of two electron-donating ethoxy groups is expected to cause a bathochromic (red) shift, moving the maximum absorption wavelength (λmax) to longer wavelengths compared to the unsubstituted benzoxazole core. beilstein-journals.org Studies on related 2-(2'-hydroxyphenyl)benzoxazole derivatives have shown λmax values ranging from 336 to 374 nm. scielo.brsemanticscholar.org Computational studies can also provide insights into the emission properties, predicting the wavelengths of fluorescence, which is a characteristic feature of many benzoxazole compounds.
Molecular Modeling and Interaction Studies
Molecular Docking for Ligand-Receptor Interaction Hypotheses
Molecular docking is a computational technique used to predict the binding orientation and affinity of a small molecule to a larger target molecule, typically a protein receptor. ijpsdronline.com For benzoxazole derivatives, docking studies have been performed to understand their interactions with various biological targets, such as kinases and Toll-like receptors. nih.govnih.govtandfonline.com
In a hypothetical docking study of this compound, the molecule would be positioned within the active site of a receptor. The benzoxazole core can participate in hydrophobic and π-stacking interactions with aromatic amino acid residues. nih.gov The oxygen and nitrogen atoms of the oxazole ring, along with the oxygen atoms of the two ethoxy groups, can act as hydrogen bond acceptors, forming crucial interactions with hydrogen bond donor residues (e.g., Lysine, Aspartic acid) in the receptor's binding pocket. tandfonline.comnih.gov The flexibility of the ethoxy chains allows the molecule to adopt a conformation that optimizes its fit within the binding site. mdpi.com These computational hypotheses provide a basis for understanding potential biological activity and for the rational design of new derivatives. nih.gov
Quantitative Structure-Activity Relationship (QSAR) Model Development for Benzoxazole Derivatives
Quantitative Structure-Activity Relationship (QSAR) models are mathematical models that relate the chemical structure of a series of compounds to their biological activity. mdpi.com For benzoxazole derivatives, 2D and 3D-QSAR studies have been developed to identify the key molecular features that govern their activity as antimicrobial or anticancer agents. ijpsdronline.comresearchgate.netijpsdronline.com
These models often show that a combination of electronic, steric, and topological descriptors are crucial for activity. researchgate.netbiolscigroup.us
Topological Parameters: Indices such as Kier's molecular connectivity indices (¹χ, ¹χv) are often relevant for the activity of benzoxazole derivatives. researchgate.net
Electronic Parameters: The distribution of charge and the energies of frontier molecular orbitals (HOMO and LUMO) can significantly influence ligand-receptor interactions. biolscigroup.us
In the context of this compound, the ethoxy groups would contribute to specific steric and electronic fields in a 3D-QSAR model. Their size, shape, and electronegative oxygen atoms would be key inputs for predicting the compound's activity based on established models for the benzoxazole class. nih.govijpsdronline.com
Table 2: Common Descriptors in QSAR Models for Benzoxazole Derivatives
| Descriptor Type | Examples | Relevance |
|---|---|---|
| Topological | Kier's molecular connectivity (¹χ) | Describes molecular size, branching, and shape. researchgate.net |
| Electronic | Dipole Moment (μ), HOMO/LUMO energies | Governs electrostatic and orbital interactions. biolscigroup.us |
| 3D-Field Based | CoMFA/CoMSIA fields (Steric, Electrostatic) | Maps the 3D spatial requirements for optimal receptor binding. nih.gov |
Computational Elucidation of Reaction Mechanisms
Computational chemistry provides powerful tools to elucidate the step-by-step mechanisms of chemical reactions, including the synthesis of benzoxazoles. researchgate.net A common and extensively studied method for benzoxazole synthesis is the condensation of a 2-aminophenol (B121084) with a carboxylic acid, aldehyde, or other carbonyl-containing compound. nih.govnih.govorganic-chemistry.org
Theoretical studies of this reaction mechanism can map the entire energy profile, identifying key intermediates and transition states. A plausible computationally-elucidated pathway involves several key steps:
Initial Adduct Formation: The reaction often begins with the nucleophilic attack of the amino group of 2-aminophenol on the carbonyl carbon of the reaction partner (e.g., an aldehyde), forming a hemiaminal or Schiff base intermediate. nih.gov
Cyclization: An intramolecular nucleophilic attack by the phenolic oxygen onto the imine carbon leads to the formation of the five-membered oxazoline (B21484) ring. researchgate.net
Aromatization: The final step is the elimination of a water molecule (dehydration) or oxidation to form the stable, aromatic benzoxazole ring system. nih.gov
Spectroscopic Characterization and Advanced Analytical Techniques for 2,4 Diethoxybenzo D Oxazole
Vibrational Spectroscopy
Vibrational spectroscopy explores the quantized vibrational states of a molecule. Both infrared and Raman spectroscopy provide detailed information about the functional groups present, serving as a molecular fingerprint.
FTIR spectroscopy is a powerful tool for identifying the functional groups within a molecule by measuring the absorption of infrared radiation at specific frequencies corresponding to the vibrations of chemical bonds. The predicted FTIR spectrum of 2,4-Diethoxybenzo[d]oxazole would exhibit several characteristic absorption bands confirming its key structural features.
The presence of the benzene (B151609) ring and the fused oxazole (B20620) system gives rise to aromatic C-H stretching vibrations, typically observed in the 3100-3000 cm⁻¹ region. The aliphatic C-H bonds within the two ethoxy groups are expected to show strong symmetric and asymmetric stretching vibrations between 2980 cm⁻¹ and 2850 cm⁻¹. nih.gov
Table 1: Predicted FTIR Absorption Bands for this compound
| Frequency Range (cm⁻¹) | Vibration Type | Functional Group |
|---|---|---|
| 3100-3000 | C-H Stretch | Aromatic Ring |
| 2980-2850 | C-H Stretch | Aliphatic (-CH₂, -CH₃) |
| 1650-1590 | C=N Stretch | Oxazole Ring |
| 1620-1500 | C=C Stretch | Aromatic Ring |
| 1270-1200 | C-O-C Asymmetric Stretch | Aryl Ether |
Raman spectroscopy provides complementary information to FTIR by detecting vibrations that involve a change in molecular polarizability. It is particularly sensitive to symmetric vibrations and bonds involving non-polar character. nih.gov For this compound, a Raman spectrum would be expected to show strong signals for the symmetric "breathing" modes of the aromatic ring.
The C=C and C=N stretching vibrations of the benzoxazole (B165842) core would also be Raman active, providing further confirmation of the heterocyclic system. Symmetric stretching vibrations of the C-O-C ether linkages would also be observable. While detailed experimental Raman data for this specific molecule is scarce, the technique remains invaluable for providing a complete vibrational fingerprint, which is essential for distinguishing it from other isomers and related compounds. acs.org
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is arguably the most powerful technique for the structural determination of organic molecules in solution, providing detailed information about the connectivity and spatial arrangement of atoms.
The ¹H NMR spectrum of this compound is predicted to show distinct signals for the aromatic protons and the two ethoxy substituents. The aromatic region, typically between 6.5 and 8.0 ppm, would contain signals for the three protons on the benzene ring (H-5, H-6, and H-7). libretexts.org The electron-donating nature of the two ethoxy groups would shield these protons, causing their signals to appear at relatively higher fields (lower ppm values) compared to unsubstituted benzene (δ ≈ 7.3 ppm). youtube.com The specific splitting pattern (doublets and a triplet, or more complex multiplets) would depend on the coupling constants between these adjacent protons.
The two ethoxy groups would each produce a characteristic ethyl pattern. The methylene (B1212753) protons (-OCH₂-) would appear as a quartet due to coupling with the three adjacent methyl protons, likely in the range of 4.0-4.5 ppm, a region typical for protons on a carbon attached to an oxygen atom. libretexts.org The terminal methyl protons (-CH₃) would appear as a triplet, integrating to three protons, at a higher field, likely around 1.4-1.6 ppm. chemicalbook.com
Table 2: Predicted ¹H NMR Data for this compound
| Proton Assignment | Predicted δ (ppm) | Multiplicity | Coupling Constant (J, Hz) | Integration |
|---|---|---|---|---|
| Aromatic (H-5, H-6, H-7) | 6.8 - 7.5 | m | 7-9 | 3H |
| -OCH₂- (C-2 position) | 4.3 - 4.5 | q | ~7.0 | 2H |
| -OCH₂- (C-4 position) | 4.1 - 4.3 | q | ~7.0 | 2H |
| -CH₃ (C-2 ethoxy) | 1.4 - 1.6 | t | ~7.0 | 3H |
Note: 'm' denotes multiplet, 'q' denotes quartet, 't' denotes triplet. Chemical shifts are predictions and may vary based on solvent and experimental conditions.
The proton-decoupled ¹³C NMR spectrum provides information on all unique carbon environments within the molecule. For this compound, a total of 11 distinct signals are expected: 7 for the benzoxazole core and 4 for the two non-equivalent ethoxy groups.
The aromatic carbons generally resonate in the 110-160 ppm range. libretexts.org Carbons directly attached to oxygen atoms are significantly deshielded and appear further downfield. Therefore, C-2, C-4, C-3a, and C-7a are predicted to have the largest chemical shifts. Specifically, C-2 of the oxazole ring and C-4 bearing the second ethoxy group would be among the most downfield signals in the aromatic region. chemicalbook.com The carbons of the ethoxy groups would appear in the aliphatic region, with the -OCH₂- carbons expected around 60-70 ppm and the -CH₃ carbons around 15 ppm. chemicalbook.comoregonstate.edu
Table 3: Predicted ¹³C NMR Data for this compound
| Carbon Atom | Predicted δ (ppm) |
|---|---|
| C-2 | 160 - 165 |
| C-3a | 148 - 152 |
| C-4 | 155 - 160 |
| C-5 | 110 - 115 |
| C-6 | 120 - 125 |
| C-7 | 115 - 120 |
| C-7a | 140 - 145 |
| -OCH₂- (C-2 ethoxy) | 65 - 70 |
| -CH₃ (C-2 ethoxy) | 14 - 16 |
| -OCH₂- (C-4 ethoxy) | 63 - 68 |
Two-dimensional (2D) NMR experiments are essential for the definitive assignment of all proton and carbon signals and for confirming the molecule's connectivity.
COSY (Correlation Spectroscopy): This experiment reveals proton-proton couplings (typically over two to three bonds). For this compound, COSY would show cross-peaks between adjacent aromatic protons (H-5 with H-6, and H-6 with H-7). It would also clearly show correlations between the methylene (-OCH₂-) and methyl (-CH₃) protons within each of the two ethoxy groups.
HSQC (Heteronuclear Single Quantum Coherence): HSQC correlates protons with their directly attached carbons (one-bond C-H coupling). This experiment would definitively link the signals of H-5, H-6, and H-7 to their respective carbons (C-5, C-6, and C-7) and confirm the assignments for the methylene and methyl groups of the ethoxy substituents.
HMBC (Heteronuclear Multiple Bond Correlation): HMBC is crucial as it shows correlations between protons and carbons over two to three bonds, mapping out the molecular framework. Key expected correlations would include:
The methylene protons of the C-4 ethoxy group showing cross-peaks to C-4, C-3a, and C-5.
The methylene protons of the C-2 ethoxy group showing correlations to C-2 and C-3a.
NOESY (Nuclear Overhauser Effect Spectroscopy): This technique identifies protons that are close in space, irrespective of their bonding connectivity. A key observation in a NOESY spectrum would be a cross-peak between the methylene protons of the ethoxy group at C-4 and the aromatic proton at C-5. This correlation would confirm their spatial proximity and further validate the proposed structure.
Mass Spectrometry (MS)
Mass spectrometry is an indispensable tool for determining the molecular weight and elemental composition of a compound, as well as for obtaining structural information through the analysis of its fragmentation patterns.
Table 1: Theoretical Exact Mass Calculation for this compound (C₁₁H₁₃NO₃)
| Element | Count | Exact Atomic Mass | Total Mass |
|---|---|---|---|
| Carbon | 11 | 12.000000 | 132.000000 |
| Hydrogen | 13 | 1.007825 | 13.101725 |
| Nitrogen | 1 | 14.003074 | 14.003074 |
| Oxygen | 3 | 15.994915 | 47.984745 |
| Total | | | 207.089544 |
In addition to providing the molecular weight, mass spectrometry can induce fragmentation of the parent molecule. The resulting fragment ions are characteristic of the molecule's structure and can be used for its confirmation. The fragmentation of benzoxazoles typically involves cleavage of the oxazole ring and the substituents. clockss.org For this compound, the expected fragmentation pathways under electron ionization (EI) would likely include:
Loss of an ethyl group (•C₂H₅): This would result in a fragment ion with a mass-to-charge ratio (m/z) corresponding to the loss of 29 Da.
Loss of an ethoxy radical (•OC₂H₅): This would lead to a fragment ion with an m/z value corresponding to the loss of 45 Da.
Cleavage of the benzoxazole core: This can lead to a variety of smaller fragments, providing further structural information. The fragmentation of the oxazole ring itself has been a subject of detailed study. clockss.org
The analysis of these fragmentation patterns, often aided by techniques such as tandem mass spectrometry (MS/MS), allows for a detailed confirmation of the connectivity of the atoms within the this compound molecule.
Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions
Ultraviolet-visible (UV-Vis) spectroscopy provides information about the electronic transitions within a molecule. The absorption of UV or visible light corresponds to the promotion of electrons from lower energy molecular orbitals to higher energy ones. Benzoxazole and its derivatives are known to be strong UV absorbers. scielo.brsemanticscholar.org The UV-Vis spectrum of this compound is expected to exhibit characteristic absorption bands in the UVA range, likely between 300 and 400 nm. scielo.brsemanticscholar.org
These absorptions are primarily due to π → π* transitions within the conjugated system of the benzoxazole ring. The presence of the two electron-donating ethoxy groups on the benzene ring is expected to cause a bathochromic (red) shift in the absorption maximum (λmax) compared to the unsubstituted benzoxazole. rsc.org While the specific λmax and molar absorptivity (ε) for this compound are not detailed in the available literature, studies on similar 2-(2'-hydroxyphenyl) benzoxazole derivatives show absorption maxima ranging from 336 to 374 nm. scielo.brsemanticscholar.org
Table 2: Expected UV-Vis Absorption Data for this compound Based on Analogous Compounds
| Compound Family | Typical λmax Range (nm) | Associated Electronic Transition |
|---|
X-ray Crystallography for Solid-State Structural Elucidation
X-ray crystallography is a powerful technique that can determine the precise three-dimensional arrangement of atoms in a crystalline solid. This method provides definitive information about bond lengths, bond angles, and intermolecular interactions. For a crystal of this compound of sufficient quality, X-ray diffraction analysis would yield a detailed molecular structure.
Although the crystal structure of this compound has not been specifically reported, crystallographic studies of other benzoxazole derivatives have been conducted. researchgate.netscispace.comresearchgate.net These studies generally reveal that the benzoxazole ring system is largely planar. researchgate.net The crystal structure of this compound would be expected to show a planar benzoxazole core with the ethoxy groups likely oriented to minimize steric hindrance. The analysis would also reveal details about the crystal packing and any intermolecular interactions, such as C-H···O or π-π stacking, that stabilize the crystal lattice.
Table 3: Representative Crystallographic Data for a Benzoxazole Derivative
| Parameter | Example Value (for (E)-2-(6-methylbenzoxazol-2-yl)-3-phenylacrylonitrile) scispace.com |
|---|---|
| Crystal System | Monoclinic |
| Space Group | P2₁/c |
| a (Å) | 11.0508(8) |
| b (Å) | 12.0159(10) |
| c (Å) | 10.0074(9) |
| β (°) | 94.761(5) |
Other Advanced Spectroscopic Methods (e.g., X-ray Absorption Spectroscopy for metal coordination if relevant to specific applications)
While less commonly employed for routine characterization of organic molecules, other advanced spectroscopic techniques can provide deeper insights into the electronic structure of this compound. One such technique is X-ray Absorption Spectroscopy (XAS), particularly the Near-Edge X-ray Absorption Fine Structure (NEXAFS).
NEXAFS spectroscopy at the K-edges of nitrogen and oxygen would be sensitive to the local chemical environment and bonding of these heteroatoms within the benzoxazole ring. nih.govnih.govsemanticscholar.org By probing the transitions of core electrons to unoccupied molecular orbitals, NEXAFS can provide detailed information about the nature of the π* orbitals and the electronic structure of the heterocyclic system. nih.govacs.org While this technique is more specialized and its application to this compound has not been reported, it represents a potential avenue for advanced electronic characterization, particularly in studies related to its interactions with surfaces or in materials science applications. The relevance for metal coordination would arise if the benzoxazole were to be used as a ligand for a metal ion, in which case XAS could probe the local environment of the metal center.
Reactivity and Reaction Mechanisms of 2,4 Diethoxybenzo D Oxazole
Electrophilic Aromatic Substitution Patterns in Benzoxazoles
Electrophilic aromatic substitution (EAS) is a fundamental reaction for functionalizing aromatic rings. In the context of benzoxazoles, the reaction occurs on the fused benzene (B151609) ring. The regioselectivity of this substitution is dictated by the electronic properties of the substituents already present on the ring.
For 2,4-Diethoxybenzo[d]oxazole, the two ethoxy (-OEt) groups are powerful activating, ortho-, para-directing groups due to their ability to donate electron density to the aromatic ring through resonance (+M effect). cdn-website.comlibretexts.org The oxygen atom of the oxazole (B20620) ring also influences the electron distribution. The positions on the benzene ring are numbered C4, C5, C6, and C7. With ethoxy groups at C2 and C4, the primary sites for electrophilic attack are C5 and C7, which are ortho and para to the activating C4-ethoxy group and are also activated by the heterocyclic system.
The general pattern for electrophilic substitution on benzoxazoles is influenced by the electron-donating or withdrawing nature of existing substituents. cdn-website.com Electron-donating groups (EDGs) enhance the nucleophilicity of the benzene ring, making it more reactive towards electrophiles and directing the substitution to ortho and para positions relative to the EDG. youtube.com Conversely, electron-withdrawing groups (EWGs) deactivate the ring and direct incoming electrophiles to the meta position. latech.edu In this compound, the strong activating nature of the two ethoxy groups would strongly favor substitution at the C5 and C7 positions. Steric hindrance may play a role in favoring one position over the other.
Table 1: Predicted Regioselectivity of Electrophilic Aromatic Substitution on this compound
| Position | Activating Groups Influencing Position | Predicted Reactivity |
|---|---|---|
| C5 | Ortho to C4-OEt, Para to Oxazole Oxygen | Highly Activated |
| C6 | Meta to C4-OEt, Meta to Oxazole Oxygen | Less Activated |
Nucleophilic Aromatic Substitution on the Benzoxazole (B165842) Ring
Nucleophilic aromatic substitution (SNAr) typically requires the presence of strong electron-withdrawing groups positioned ortho or para to a good leaving group on the aromatic ring. latech.edunih.gov These EWGs are necessary to stabilize the negatively charged intermediate (Meisenheimer complex) formed during the reaction. nih.gov
The this compound molecule is inherently electron-rich due to the two ethoxy substituents. These electron-donating groups destabilize any potential anionic intermediates, making the benzene ring non-conducive to classical SNAr reactions. latech.edu Without a suitable leaving group (like a halogen) and the required activation by EWGs, nucleophilic aromatic substitution on the benzene moiety of this compound is generally not a feasible reaction pathway under standard conditions. nih.govrsc.org However, substitution reactions at the C2 position of the oxazole ring can occur, but these proceed through different mechanisms and are not classified as SNAr on the benzene ring. For instance, some 2-substituted benzoxazoles can undergo nucleophilic substitution where the substituent at the C2 position is replaced. chemrxiv.org
Ring-Opening and Ring-Closure Reactions of Benzoxazole Systems
The benzoxazole ring, while aromatic, can undergo ring-opening reactions under certain conditions, often catalyzed by acids or bases. For example, a convenient Y(OTf)₃-catalyzed cascade reaction has been developed where benzoxazoles react with propargyl alcohols. rsc.org This process involves a ring-opening of the benzoxazole followed by a regioselective ring-closure (annulation) to form 1,4-benzoxazine scaffolds. rsc.org This demonstrates that the N-C-O linkage within the oxazole ring can be cleaved and reformed into a new heterocyclic system.
Additionally, a method merging the ring-opening of benzoxazoles with secondary amines followed by an iron-catalyzed oxidative cyclization has been developed to synthesize 2-aminobenzoxazoles. rsc.org This process indicates that the benzoxazole ring can be opened by nucleophilic attack of an amine, leading to an intermediate that can then be cyclized to form a different substituted benzoxazole. rsc.org
Cycloaddition Reactions Involving Benzoxazoles as Dienes or Dienophiles
Cycloaddition reactions are powerful tools for constructing cyclic systems. In these reactions, benzoxazoles can potentially act as either 4π (diene) or 2π (dienophile) components, although their aromaticity makes them less reactive than non-aromatic counterparts. The reactivity in cycloadditions is heavily influenced by the electronic nature of the molecule.
A triphenylphosphine-catalyzed dearomative [3+2] cycloaddition of benzoxazoles with 1,2-diphenylcyclopropenone has been reported. nih.gov This reaction leads to the formation of a benzopyrrolo-oxazolone scaffold, demonstrating that the benzoxazole system can participate in cycloadditions that disrupt its aromaticity. nih.gov In this type of reaction, electron-donating groups on the benzoxazole ring generally lead to excellent yields of the coupling products. nih.gov Given the electron-rich nature of this compound, it would be expected to be a reactive partner in such cycloadditions. rsc.org
In standard [4+2] Diels-Alder reactions, electron-rich dienes react with electron-poor dienophiles. libretexts.org While the benzene part of benzoxazole is aromatic, the heterocyclic portion can potentially engage in cycloadditions, though examples are specific. The electron-donating ethoxy groups in this compound would enhance its electron density, making it a more likely candidate to act as the electron-rich component in cycloaddition reactions. rsc.org
Functional Group Transformations at Substituent Positions (e.g., alkoxy group reactions)
The two ethoxy groups of this compound are subject to chemical transformations typical of aryl ethers. The most common reaction is ether cleavage, or O-dealkylation, to yield the corresponding hydroxybenzoxazoles. This reaction is typically achieved using strong acids like HBr or HI, or with Lewis acids such as BBr₃.
The reactivity of alkoxy groups can be influenced by their position on the benzoxazole ring. Studies on related alkoxy-substituted benzoxazoles have shown that these groups can participate in reactions such as asymmetric radical-type 1,2-alkoxy-sulfenylation, although this involves substituents at other positions. acs.org For this compound, selective cleavage of one ethoxy group over the other would be challenging but might be achievable depending on the reaction conditions and the relative electronic activation at each position.
Oxidation and Reduction Chemistry of Benzoxazole Derivatives
The benzoxazole ring is generally stable to oxidation, but under specific conditions, it can be modified. Silver carbonate-mediated oxidation of imines provides a mild method for synthesizing benzoxazoles. tandfonline.com Iron(III)-catalyzed aerobic oxidation is another process used for the synthesis of these heterocycles. nih.gov
The reduction of benzoxazole derivatives is less commonly reported. However, electrochemical methods can be employed for both oxidation and reduction. The cathodic reduction of certain nitroarenes can lead to the formation of substituted 2,1-benzisoxazoles, a related heterocyclic system. nih.gov The electrochemical behavior is highly dependent on the substituents present on the ring system. beilstein-journals.org
Photochemical and Electrochemical Reactivity Studies
Photochemical Reactivity: Photochemical reactions can induce transformations not achievable through thermal methods. For instance, 5-arylethenyloxazoles can undergo photochemical ring closure to form fused aromatic oxazole derivatives like naphthoxazoles. acs.org This type of reaction proceeds via an electrocyclization mechanism upon irradiation with light. The efficiency of such photocyclization reactions can be sensitive to electronic effects, with electron-donating substituents often increasing the reaction yield. acs.org While this specific reaction applies to a styryl-substituted oxazole, it highlights the potential for photochemical transformations within the broader class of oxazole-containing compounds. semanticscholar.org
Electrochemical Reactivity: Electrochemical methods have emerged as powerful and environmentally friendly tools for the synthesis and modification of benzoxazoles. rsc.org Anodic oxidation can be used to promote intramolecular C-H amination, leading to the synthesis of 2-aminobenzoxazoles from precursor molecules. core.ac.ukkyoto-u.ac.jp This process often involves the one-electron oxidation of the substrate to give a radical cation, which then undergoes intramolecular cyclization. kyoto-u.ac.jp Furthermore, an atom-economical electrochemical oxidation and cyclization of glycine (B1666218) derivatives has been developed to access a variety of 2-substituted benzoxazoles under oxidant-free conditions. acs.org The presence of electron-rich substituents, such as the ethoxy groups in this compound, would be expected to lower the oxidation potential, making the molecule more susceptible to electrochemical oxidation. nih.gov
Table 2: Summary of Electrochemical Reactions for Benzoxazole Synthesis
| Reaction Type | Precursors | Key Features |
|---|---|---|
| Intramolecular C-H Amination | 2-pyrimidyloxybenzenes | Metal-free, anodic oxidation, forms 2-aminobenzoxazoles. core.ac.ukkyoto-u.ac.jp |
| Shono-Type Oxidative Coupling | Glycine derivatives | Atom-economical, oxidant-free, forms 2-substituted benzoxazoles. acs.org |
Advanced Applications and Research Frontiers of Benzoxazole Derivatives
Medicinal Chemistry Research
There is no available information regarding the medicinal chemistry of 2,4-Diethoxybenzo[d]oxazole. The following subsections, which are critical for understanding the therapeutic potential of a compound, remain unaddressed in the scientific literature for this specific molecule.
Structure-Activity Relationship (SAR) Studies for Rational Compound Design
No structure-activity relationship studies specifically involving this compound have been published. SAR studies are fundamental in medicinal chemistry to understand how the chemical structure of a compound influences its biological activity, and this information is crucial for the rational design of more potent and selective drug candidates.
Investigation of Molecular Interactions with Biological Targets
There are no reports on the molecular interactions of this compound with any biological targets such as enzymes or receptors. Understanding these interactions at a molecular level is key to elucidating a compound's mechanism of action.
Design of Benzoxazole (B165842) Scaffolds with Novel Pharmacophores
While the design of novel benzoxazole scaffolds is an active area of research, there is no specific mention of this compound in the context of developing new pharmacophores.
Pre-clinical Evaluation of Biological Activity Profiles
No pre-clinical data on the biological activity of this compound could be found. This includes any in vitro or in vivo studies that would assess its potential therapeutic effects.
Agricultural Chemistry Research
Similarly, the application of this compound in agricultural chemistry has not been documented in the available literature.
Exploration as Agrochemical Agents
There is no evidence to suggest that this compound has been explored as a potential agrochemical agent, such as a pesticide or herbicide.
Structure-Activity Relationship Studies in Agricultural Applications
No studies detailing the structure-activity relationship of this compound in agricultural applications, such as for herbicides, fungicides, or insecticides, were identified. Research in this area tends to focus on broader classes of oxazole-containing compounds with different substitution patterns.
Materials Science Research
Applications in Organic Electronics and Optoelectronics
There is no available literature that investigates or reports the use of this compound in the fields of organic electronics or optoelectronics. Research on benzoxazole derivatives in this domain typically involves molecules with more extended conjugation or specific functional groups designed for charge transport or light emission, for which this compound has not been explored.
Development of Fluorescent Probes and Dyes
No published research was found on the development or application of this compound as a fluorescent probe or dye. The design of such molecules often requires specific structural features to achieve desired photophysical properties, and this compound has not been a subject of such investigations.
Role in Polymer Chemistry and Advanced Functional Materials
The role of this compound in polymer chemistry or the development of advanced functional materials is not documented in the scientific literature. While the benzoxazole core is present in some high-performance polymers, there are no reports on the incorporation or use of the 2,4-diethoxy substituted variant.
Catalysis
Benzoxazole Derivatives as Ligands in Metal Catalysis
No studies were found that describe the use of this compound or its derivatives as ligands in metal catalysis. The development of ligands for catalysis is a specific area of research, and this particular compound has not been reported in this context.
Exploration in Organocatalysis
The field of organocatalysis, which utilizes small organic molecules as catalysts, has seen a surge in interest for its ability to promote chemical reactions in an environmentally friendly and efficient manner. Within this domain, the exploration of benzoxazole derivatives as key components of organocatalytic systems is an emerging area of research. These heterocyclic compounds are being investigated for their potential to induce stereoselectivity in various asymmetric transformations.
One notable advancement is the development of a supramolecular organocatalyst composed of proline and 1-(2-(benzoxazol-2-yl)phenyl)-3-phenylthiourea. researchgate.net This system has demonstrated high efficiency and stereoselectivity in asymmetric aldol (B89426) reactions. researchgate.net The benzoxazole-containing thiourea (B124793) component is believed to play a crucial role in the formation of a well-organized catalytic assembly through non-covalent interactions, which in turn facilitates the highly stereoselective formation of the product. researchgate.net
Another significant application of benzoxazole derivatives in organocatalysis is in the hydroheteroarylation of α-substituted acrylates. beilstein-journals.org This reaction allows for the enantioselective addition of benzoxazoles to carbon-carbon double bonds, a valuable transformation for the synthesis of chiral building blocks. beilstein-journals.org The proposed mechanism for this reaction involves the activation of the acrylate (B77674) by the organocatalyst, followed by the nucleophilic attack of the benzoxazole. beilstein-journals.org
While not a strict example of organocatalysis, which typically avoids the use of metals, it is worth noting a related catalytic application involving a benzoxazole derivative. In a study on asymmetric 1,2-alkoxy-sulfenylation of vinylarenes, 2-mercapto-benzoxazole was identified as a key thiol donor. acs.org This reaction is catalyzed by a chiral vanadyl complex and proceeds with high enantioselectivity. acs.org Although metal-catalyzed, this example underscores the utility of the benzoxazole scaffold in facilitating asymmetric transformations. acs.org
Biotechnology Applications (general)
The versatile scaffold of benzoxazole has led to the development of a wide array of derivatives with significant applications in biotechnology. These applications primarily leverage the unique photophysical properties of benzoxazoles and their ability to interact with biological molecules.
A prominent application of benzoxazole derivatives is in the development of fluorescent probes for the detection and imaging of biomolecules and ions. periodikos.com.br Their inherent fluorescence, which can be modulated by their local environment or by specific binding events, makes them ideal candidates for such purposes. periodikos.com.br For instance, certain benzoxazole derivatives have been designed as fluorescent probes for DNA, exhibiting enhanced fluorescence upon binding. periodikos.com.br This property is valuable for visualizing and quantifying nucleic acids in various biological assays. periodikos.com.br
Furthermore, benzoxazole-based fluorescent probes have been synthesized for the selective detection of important biothiols such as glutathione (B108866) (GSH), homocysteine (Hcy), and cysteine (Cys). nih.gov These probes are engineered to undergo a specific chemical reaction with the target biothiol, leading to a measurable change in their fluorescence signal. nih.gov Similarly, a rhodamine-based probe functionalized with a 2-aminobenzoxazole (B146116) unit has been developed for the reversible detection of Fe³⁺ ions, with applications in intracellular imaging. rsc.org
Beyond their use as fluorescent probes, benzoxazole derivatives have also shown significant potential in the field of agricultural biotechnology. mdpi.com Certain compounds have demonstrated notable antibacterial activity against plant pathogens. mdpi.com For example, a benzoxazole derivative has been reported to be effective against Xanthomonas oryzae pv. oryzicola (Xoc) and Xanthomonas citri subsp. citri (Xac), highlighting their potential as novel agrochemicals. mdpi.com
The following interactive data tables summarize the biotechnological applications of selected benzoxazole derivatives.
Table 1: Benzoxazole Derivatives as Fluorescent Probes
| Derivative Type | Analyte | Application | Reference |
|---|---|---|---|
| Benzoxazole-based | DNA | Nucleic acid visualization and quantification | periodikos.com.br |
| Benzothiazole-based* | Biothiols (GSH, Hcy, Cys) | Selective detection of biothiols | nih.gov |
| Rhodamine-2-aminobenzoxazole | Fe³⁺ ions | Intracellular imaging of metal ions | rsc.org |
Note: While the core is benzothiazole, the study is referenced in the context of benzoxazole derivative applications.
Table 2: Benzoxazole Derivatives in Agricultural Biotechnology
| Compound | Target Organism | Efficacy (EC₅₀) | Reference |
|---|---|---|---|
| Benzoxazole Derivative 1 | Xanthomonas oryzae pv. oryzicola (Xoc) | 47.6 mg/L | mdpi.com |
Future Directions and Emerging Research Avenues for 2,4 Diethoxybenzo D Oxazole
Development of Novel and More Efficient Synthetic Methodologies
The classical synthesis of benzoxazoles often involves the condensation of 2-aminophenols with carboxylic acids or their derivatives under harsh conditions. nih.gov Future research concerning 2,4-Diethoxybenzo[d]oxazole will likely focus on developing greener, more efficient, and atom-economical synthetic routes. Modern synthetic chemistry offers several promising directions.
Methodologies such as microwave-assisted organic synthesis (MAOS) have already shown potential in accelerating the synthesis of benzoxazole (B165842) derivatives, significantly reducing reaction times and improving yields compared to conventional heating methods. tandfonline.comtandfonline.com Another promising area is the use of novel catalytic systems. Metal-free catalysts, such as Brønsted acidic ionic liquids, offer advantages like reusability and solvent-free reaction conditions, aligning with the principles of green chemistry. nih.gov Similarly, transition-metal catalysts, including palladium and copper, have enabled the synthesis of complex benzoxazoles through direct arylation and other coupling reactions. ijpsonline.comsemanticscholar.org
Future efforts could focus on adapting these advanced methods for the specific, high-yield synthesis of this compound and its analogues. A comparative overview of these emerging techniques is presented below.
Table 1: Comparison of Synthetic Methodologies for Benzoxazole Derivatives
| Methodology | Typical Catalyst/Conditions | Key Advantages | Potential for this compound |
|---|---|---|---|
| Conventional Heating | Polyphosphoric acid (PPA), high temperature | Well-established, simple setup | Baseline method; often has low yields and harsh conditions |
| Microwave-Assisted Synthesis (MAOS) | Various catalysts, microwave irradiation | Drastic reduction in reaction time, improved yields tandfonline.comtandfonline.com | Faster, more efficient production |
| Ionic Liquid Catalysis | Brønsted acidic ionic liquids | Reusable catalyst, often solvent-free, environmentally friendly nih.gov | Greener synthesis route with easier workup |
| Metal-Catalyzed Coupling | Palladium (Pd), Copper (Cu) | High efficiency for creating C-C and C-N bonds, direct arylation ijpsonline.com | Creation of novel derivatives by functionalizing the core structure |
| Brønsted Acid Catalysis | Trifluoromethanesulfonic acid (TfOH) | Metal-free, mild conditions, broad substrate scope organic-chemistry.org | Efficient coupling of precursors under gentle conditions |
Advanced Spectroscopic and Structural Elucidation Techniques
While standard techniques like NMR and mass spectrometry are sufficient for basic characterization, a deeper understanding of the structural and electronic properties of this compound requires more sophisticated methods. High-resolution mass spectrometry (HRMS) is essential for confirming the exact molecular formula. Advanced two-dimensional NMR techniques (such as COSY, HSQC, and HMBC) would be invaluable for unambiguously assigning all proton and carbon signals, especially for more complex derivatives.
For definitive structural confirmation in the solid state, single-crystal X-ray diffraction is the gold standard. mdpi.com Obtaining a crystal structure of this compound would provide precise data on bond lengths, bond angles, and intermolecular interactions, such as π-stacking, which can be crucial for understanding its material properties and biological interactions. mdpi.com Furthermore, computational chemistry, particularly Density Functional Theory (DFT), can be used in conjunction with experimental spectroscopic data to predict and rationalize the molecule's geometric and electronic structure.
Integration of Artificial Intelligence and Machine Learning in Chemical Research
Artificial Intelligence (AI) and Machine Learning (ML) are revolutionizing drug discovery and materials science, and these technologies hold immense potential for research on this compound. astrazeneca.commdpi.com AI/ML algorithms can analyze vast datasets to predict the physicochemical properties, biological activities, and toxicity of novel compounds before they are synthesized, saving significant time and resources. mdpi.comnih.gov
For this compound, AI can be applied in several ways:
Quantitative Structure-Activity Relationship (QSAR): ML models can be trained on existing data from other benzoxazole derivatives to build 3D-QSAR models that predict the biological activity of new, hypothetical analogues of this compound. tandfonline.comtandfonline.com
De Novo Drug Design: Generative AI models can design entirely new benzoxazole structures with desired properties, using this compound as a starting fragment. mdpi.com
Virtual Screening: AI can rapidly screen large virtual libraries of compounds to identify those that are likely to bind to a specific biological target, prioritizing which derivatives of this compound should be synthesized and tested. nih.gov
Reaction Prediction and Optimization: ML algorithms can predict the outcomes of chemical reactions and suggest optimal conditions, accelerating the development of more efficient synthetic routes.
Table 2: Potential Applications of AI/ML in this compound Research
| AI/ML Application | Description | Potential Impact |
|---|---|---|
| Property Prediction | Predicts ADMET (absorption, distribution, metabolism, excretion, toxicity) properties. mdpi.com | Prioritizes safer and more effective derivatives for synthesis. |
| Target Identification | Analyzes biological data to identify new potential protein targets. nih.gov | Suggests novel therapeutic areas for investigation. |
| Generative Models | Designs novel molecules with optimized properties from the ground up. mdpi.com | Accelerates the discovery of new lead compounds. |
| Transfer Learning | Uses knowledge gained from large datasets to improve predictions on smaller, specific datasets. astrazeneca.comnih.gov | Enhances predictive accuracy even with limited initial data. |
Exploration of Novel Application Domains for Benzoxazole Derivatives
The benzoxazole core is present in numerous compounds with a wide spectrum of biological activities, including anticancer, antimicrobial, and anti-inflammatory properties. nih.govresearchgate.netjocpr.com Future research should involve screening this compound and its derivatives in emerging therapeutic areas.
Recent studies have shown that some benzoxazole derivatives can act as potent inhibitors of pro-inflammatory cytokines like TNF-α and IL-6, suggesting potential applications in autoimmune diseases. jocpr.com Others have been investigated as inhibitors of enzymes crucial for cancer cell survival, such as topoisomerases. mdpi.comresearchgate.net Beyond medicine, the planar, aromatic nature of the benzoxazole system makes it a candidate for applications in materials science, such as in the development of organic light-emitting diodes (OLEDs) or as fluorescent probes for biological imaging. The specific diethoxy substitution pattern of this compound may confer unique solubility and electronic properties that could be advantageous in these novel domains.
Multi-disciplinary Approaches in Benzoxazole Research
The future of chemical research, including that of this compound, lies in the convergence of multiple scientific disciplines. An effective research program would integrate computational chemistry, organic synthesis, and molecular biology.
A typical multi-disciplinary workflow might begin with computational scientists using AI to design and screen a virtual library of this compound derivatives against a specific protein target. mdpi.com The most promising candidates would then be synthesized by organic chemists using efficient, modern methodologies. nih.gov Finally, these compounds would be evaluated by biologists for their in vitro and in vivo activity. tandfonline.comtandfonline.com The experimental results would then be fed back to the computational team to refine and improve the predictive models, creating a powerful, iterative cycle of design, synthesis, and testing that accelerates the discovery process. This synergistic approach ensures that research is target-oriented, resource-efficient, and has a higher probability of success.
Q & A
Basic Question: What are the most reliable synthetic routes for 2,4-disubstituted oxazole derivatives like 2,4-Diethoxybenzo[d]oxazole?
Answer:
The synthesis of 2,4-disubstituted oxazoles typically involves cyclization-oxidation sequences. A common approach uses β-hydroxy amides treated with diethylaminosulfur trifluoride (DAST) at low temperatures (–78°C) to form oxazolines, followed by oxidation with DBU and bromotrichloromethane (BrCCl₃) to yield the oxazole ring . For this compound, introducing ethoxy groups may require optimized alkylation steps post-cyclization. Alternative methods include palladium/copper-catalyzed direct arylation of oxazole precursors with aryl halides under basic conditions (e.g., KOH, CuI, and Pd(PPh₃)₄ in dimethoxyethane) . Reaction yields can improve with temperature adjustments (e.g., room temperature vs. 0°C) .
Basic Question: How can researchers characterize the structural isomers of this compound?
Answer:
¹H NMR spectroscopy is critical for distinguishing structural isomers. For example, in platinum-benzoxazole complexes, ¹H NMR revealed distinct splitting patterns for isomers due to variations in ligand coordination geometry . For this compound, nuclear Overhauser effect (NOE) experiments or 2D-COSY can resolve spatial relationships between ethoxy substituents and the oxazole ring. X-ray crystallography may further confirm stereochemical assignments if crystals are obtainable .
Advanced Question: What thermodynamic parameters (ΔH°, ΔG°, ΔS°) should be considered in assessing the stability of this compound derivatives?
Answer:
Thermodynamic stability is influenced by substituent electronic effects and steric interactions. For benzoxazole-platinum complexes, ΔG° values correlated with isomer dominance in solution, where lower ΔG° indicated higher stability . For this compound, computational methods (e.g., DFT) can model ΔH° (enthalpy) to predict reaction feasibility, while ΔS° (entropy) reflects conformational flexibility. Experimental validation via calorimetry or variable-temperature NMR is recommended to resolve discrepancies between computational and empirical data .
Advanced Question: How do reaction conditions (solvent, catalyst, temperature) influence the yield of this compound?
Answer:
- Solvent : Polar aprotic solvents like DMSO enhance nucleophilic substitution in benzoxazole synthesis, as seen in triazole-Schiff base reactions .
- Catalyst : Copper(II) triflate [Cu(OTf)₂] facilitates cyclization of α-diazoketones with amides in 1,2-dichloroethane, achieving 87% yield for 2,4-disubstituted oxazoles .
- Temperature : Oxazole formation via DAST cyclization improved from 56% to higher yields at room temperature vs. 0°C . Microwave or ultrasound-assisted methods (e.g., with deep eutectic solvents) can further enhance efficiency and reduce reaction times .
Advanced Question: What methodologies are used to evaluate the biological activity of this compound derivatives?
Answer:
- In vitro assays : Test antimicrobial activity via broth microdilution (MIC/MBC) against bacterial/fungal strains . For anticancer potential, screen against cancer cell lines (e.g., MTT assay) and assess VEGFR-2 inhibition, as seen with related benzo[d]oxazole derivatives .
- In silico studies : Molecular docking to predict binding affinity with targets like STAT3 or DNA topoisomerases . QSAR models can optimize substituent effects on bioactivity .
- ADMET profiling : Use tools like SwissADME to predict pharmacokinetics and toxicity early in drug discovery .
Advanced Question: How can spectroscopic interactions between this compound and nanomaterials be analyzed?
Answer:
Fluorescence quenching or surface-enhanced Raman spectroscopy (SERS) can probe interactions with silver nanoparticles. For example, oxazole derivatives' π-π stacking with nanoparticle surfaces alters emission spectra, quantified via Stern-Volmer plots . Theoretical studies (e.g., TD-DFT) model electronic transitions, while TEM/UV-Vis confirms nanoparticle size and aggregation states .
Basic Question: What safety protocols are essential when handling DAST or Deoxo-Fluor in oxazole synthesis?
Answer:
DAST and Deoxo-Fluor are moisture-sensitive and toxic. Use inert atmosphere (N₂/Ar), anhydrous solvents, and PPE (gloves, face shield). Quench excess reagent with aqueous NaHCO₃ or KF . Monitor reaction progress via TLC to minimize exposure .
Advanced Question: How can green chemistry principles be applied to synthesize this compound?
Answer:
- Solvent-free methods : Ultrasound-assisted synthesis in deep eutectic solvents (DES) reduces waste and energy .
- Catalyst recycling : Use immobilized Pd/Cu catalysts for direct arylation to minimize metal leaching .
- Atom economy : Optimize stoichiometry in cyclization steps (e.g., DAST-mediated reactions) to maximize yield and reduce byproducts .
Table 1: Key Synthetic Methods for 2,4-Disubstituted Oxazoles
Basic Question: What analytical techniques confirm the purity of this compound?
Answer:
- HPLC/GC-MS : Quantify purity and detect impurities using reverse-phase C18 columns with UV detection .
- Elemental Analysis : Verify C, H, N, O percentages against theoretical values .
- Melting Point : Compare observed m.p. with literature values (e.g., triazole derivatives showed 141–143°C) .
Advanced Question: How do electronic effects of ethoxy substituents influence the reactivity of this compound?
Answer:
Ethoxy groups are electron-donating (+I effect), increasing electron density on the oxazole ring. This enhances nucleophilic aromatic substitution at C5 and facilitates Diels-Alder reactions with electron-deficient dienophiles . Substituent effects can be modeled via Hammett σ constants or DFT calculations to predict regioselectivity in further functionalization .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
